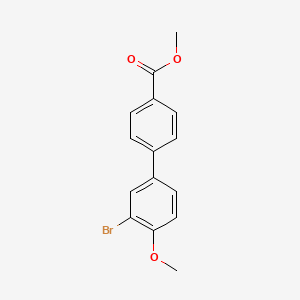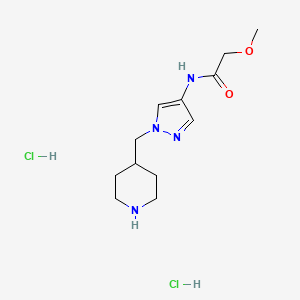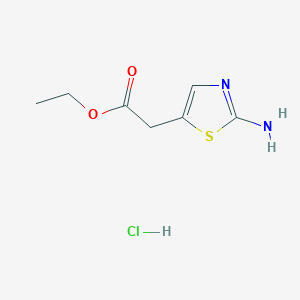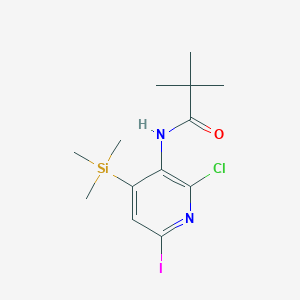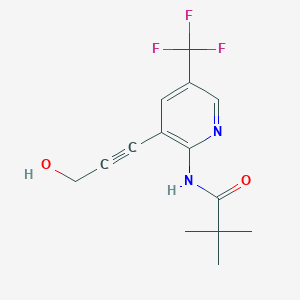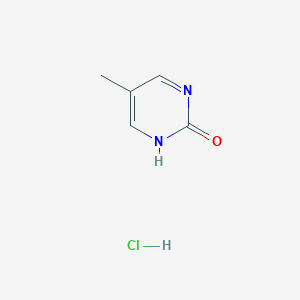
5-Methyl-2-pyrimidinol hydrochloride
説明
“5-Methyl-2-pyrimidinol hydrochloride” is a chemical compound with the empirical formula C5H7ClN2O and a molecular weight of 146.57 . It is provided in solid form .
Molecular Structure Analysis
The SMILES string for “5-Methyl-2-pyrimidinol hydrochloride” is Cl.Cc1cnc(O)nc1 . The InChI is 1S/C5H6N2O.ClH/c1-4-2-6-5(8)7-3-4;/h2-3H,1H3,(H,6,7,8);1H .
Physical And Chemical Properties Analysis
“5-Methyl-2-pyrimidinol hydrochloride” is a solid . More detailed physical and chemical properties are not available in the current resources.
科学的研究の応用
Anti-Inflammatory Applications
5-Methylpyrimidin-2-ol hydrochloride, as part of the pyrimidine derivatives, has been studied for its potential anti-inflammatory effects. These compounds have shown inhibitory responses against the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . The detailed structure–activity relationships (SARs) of these pyrimidines provide insights into the development of new analogs with enhanced anti-inflammatory activities and minimal toxicity .
Antimicrobial Properties
Pyrimidine derivatives, including 5-methylpyrimidin-2-ol hydrochloride, are known to exhibit a range of pharmacological effects, including antibacterial, antiviral, and antifungal activities . This makes them valuable in the research and development of new antimicrobial agents that can be used to combat various infections.
Synthesis of Heterocyclic Compounds
The pyrimidine ring is a common structure in many biologically active compounds. 5-Methylpyrimidin-2-ol hydrochloride can serve as a precursor or intermediate in the synthesis of more complex heterocyclic compounds, which are crucial in medicinal chemistry for the development of new drugs .
Therapeutic Drug Development
The diverse biological activities of pyrimidine derivatives make them a significant focus in the development of therapeutic drugs. They have been explored for their potential in treating a variety of conditions, including psychiatric disorders, cardiovascular diseases, and cancers .
Polymer Chemistry
In the field of polymer chemistry, pyrimidine derivatives can be used to introduce functional groups into polymers. This can be achieved by binding a reactive side group, such as 5-methylpyrimidin-2-ol hydrochloride, to a monomer and then polymerizing it. This method allows for the creation of polymers with specific properties and functionalities .
SAR Studies for Drug Optimization
Structure–activity relationship (SAR) studies are essential for optimizing the pharmacological profile of drugs. 5-Methylpyrimidin-2-ol hydrochloride can be used in SAR studies to understand the relationship between the chemical structure of pyrimidine derivatives and their biological activity, leading to the design of more effective and safer drugs .
Anticancer Research
Pyrimidine derivatives have shown promise in anticancer research due to their ability to inhibit various biological pathways involved in cancer progression. Research into 5-methylpyrimidin-2-ol hydrochloride could lead to the development of novel anticancer agents .
Enzyme Inhibition
Pyrimidine derivatives are also studied for their enzyme inhibitory properties. They can act as inhibitors for enzymes like reverse transcriptase in HIV-1 and cellular DNA polymerases protein kinases, which are targets for antiviral and anticancer therapies .
Safety and Hazards
The safety information available indicates that “5-Methyl-2-pyrimidinol hydrochloride” may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
特性
IUPAC Name |
5-methyl-1H-pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.ClH/c1-4-2-6-5(8)7-3-4;/h2-3H,1H3,(H,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYDCQOCPSBFRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



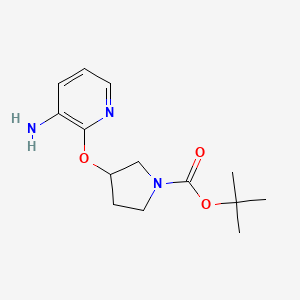
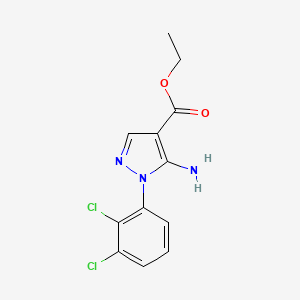
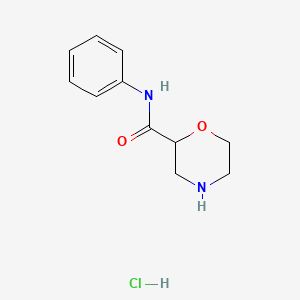

![(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1428173.png)

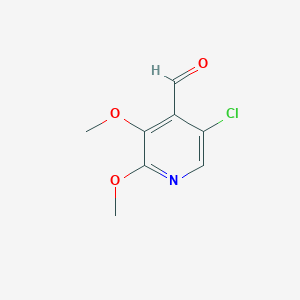
![N,N-diethyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride](/img/structure/B1428177.png)
![N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride](/img/structure/B1428178.png)
